2-Bromoisobutyric acid 3-(triethoxysilyl)propyl ester
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Description
“2-Bromoisobutyric acid 3-(triethoxysilyl)propyl ester” is a chemical compound with the molecular formula C13H27BrO5Si. It is also known by other names such as “3-(2-Bromoisobutyryl)propyl triethoxysilane” and "2-Bromo-2-methyl-6-(triethoxysilyl)-3-hexanone" .
Synthesis Analysis
The synthesis of similar compounds involves the esterification reaction between an alcohol and an acid . For instance, “Ethyl 2-bromoisobutyrate” is formed from ethyl alcohol (ethanol) and 2-bromoisobutyric acid . The process is typically catalyzed by sulfuric acid and conducted at elevated temperatures .Molecular Structure Analysis
The molecular structure of “2-Bromoisobutyric acid 3-(triethoxysilyl)propyl ester” consists of a bromoisobutyric acid moiety and a triethoxysilyl propyl ester moiety . The average mass of the molecule is 355.341 Da and the monoisotopic mass is 354.086182 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromoisobutyric acid 3-(triethoxysilyl)propyl ester” include a molecular weight of 371.343. Similar compounds like “3-(Triethoxysilyl)propyl 2-bromo-2-methylpropanoate” have a density of 1.2±0.1 g/cm3, a boiling point of 345.4±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C .Scientific Research Applications
Application 1: Synthesis of Dextran Macroinitiator for Atom Transfer Radical Polymerization (ATRP)
- Scientific Field : Polymer Chemistry
- Summary of the Application : 2-Bromoisobutyric acid is used in the synthesis of dextran macroinitiator for atom transfer radical polymerization (ATRP) by partial esterification of the hydroxyl group of the polysaccharide .
- Methods of Application : The method involves the partial esterification of the hydroxyl group of the polysaccharide using 2-Bromoisobutyric acid . The specific technical details or parameters of this procedure are not provided in the source.
- Results or Outcomes : The result of this application is the synthesis of a dextran macroinitiator, which can be used in atom transfer radical polymerization (ATRP) . No quantitative data or statistical analyses were provided in the source.
Application 2: Preparation of Multifunctional Silica Colloids
- Scientific Field : Material Science
- Summary of the Application : 2-Bromoisobutyric acid is used in the preparation of multifunctional silica colloids. These colloids are prepared by coating them with 2-bromo-2-methylpropionic acid stabilized quantum dots .
- Methods of Application : The method involves coating silica colloids with 2-bromo-2-methylpropionic acid stabilized quantum dots . The specific technical details or parameters of this procedure are not provided in the source.
- Results or Outcomes : The result of this application is the creation of multifunctional silica colloids . No quantitative data or statistical analyses were provided in the source.
properties
IUPAC Name |
3-triethoxysilylpropyl 2-bromo-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27BrO5Si/c1-6-17-20(18-7-2,19-8-3)11-9-10-16-12(15)13(4,5)14/h6-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBDELVBHOGZRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCOC(=O)C(C)(C)Br)(OCC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27BrO5Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Triethoxysilyl)propyl 2-bromo-2-methylpropanoate | |
CAS RN |
880339-31-1 |
Source
|
Record name | 3-(Triethoxysilyl)propyl 2-Bromo-2-methylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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